Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Description
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine featuring a pyrrolidine core substituted with benzyl and isopropyl groups at distinct positions. The (S)-stereochemistry at the pyrrolidine ring confers enantioselective properties, which are critical in pharmacological contexts, particularly for receptor-targeted activity.
Properties
IUPAC Name |
N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(12-15-9-6-10-16-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWXJUBSFCXBO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Benzyl chloride, isopropyl bromide, sodium hydride.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or isopropyl derivatives.
Scientific Research Applications
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison
Ergot Alkaloid Derivatives ()

Ergot alkaloids, such as ergotamine (R2 = benzyl) and ergovaline (R2 = isopropyl), share functional group similarities with the target compound. These molecules exhibit potent activity at serotonin and dopamine receptors due to their benzyl/isopropyl substituents and rigid tetracyclic scaffolds. While the target compound lacks the ergoline backbone, its benzyl and isopropyl groups may mimic receptor-binding motifs observed in ergot derivatives, albeit with reduced conformational rigidity .
Table 2: Functional Group Influence on Bioactivity
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration in the target compound may enhance binding affinity to chiral receptors compared to (R)-configured analogs, as seen in enantioselective drug actions .
- Substituent Effects : The isopropyl group likely improves metabolic stability over smaller alkyl groups (e.g., methyl) by resisting oxidative degradation. Conversely, the benzyl group may increase plasma protein binding, altering pharmacokinetics .
Biological Activity
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a benzyl and isopropyl group. The stereochemistry at the pyrrolidine nitrogen plays a crucial role in its biological activity, influencing interactions with biological targets.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives often range from 0.004 to 50 µg/mL, indicating significant antimicrobial potency, particularly against ESKAPE pathogens .
2. Cholinesterase Inhibition
Research indicates that certain pyrrolidine derivatives exhibit cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .
3. Antioxidant Properties
The antioxidant capacity of this compound has been investigated, with findings suggesting that it can mitigate oxidative stress in cellular models. This property is particularly relevant for its application in neuroprotection and prevention of neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrolidine Ring | Essential for binding to biological targets |
| Benzyl Group | Enhances lipophilicity and receptor affinity |
| Isopropyl Substitution | Modulates steric hindrance affecting enzyme interaction |
Research suggests that modifications to these substituents can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of pyrrolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable MIC value of 12.5 µg/mL against S. aureus, outperforming several standard antibiotics .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of pyrrolidine derivatives highlighted that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound's ability to scavenge free radicals was quantified using DPPH assays, demonstrating substantial antioxidant activity .
Q & A
Q. What are the recommended safety protocols for handling Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) should include P95/P1 respirators for particulate protection, full-body chemical-resistant suits, and safety goggles. Use local exhaust ventilation to minimize airborne exposure. Avoid drainage system contamination, as the compound’s environmental impact is uncharacterized . Storage requires sealed containers in cool, dark conditions away from oxidizers .
Q. How can researchers optimize synthesis routes for this compound given its structural complexity?
- Methodological Answer : Adapt palladium-catalyzed cross-coupling methods (e.g., Pd₂(dba)₃/DPPP systems) used for analogous pyrrolidine derivatives. For example, coupling halogenated precursors with benzyl-isopropylamine under inert conditions (dry toluene, NaOtBu) may yield the target compound. Monitor reaction progress via TLC or HPLC, and purify using column chromatography .
Q. What experimental approaches are suitable for determining physical properties when data is unavailable?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for degradation thresholds. Use gas chromatography-mass spectrometry (GC-MS) to estimate vapor pressure. For solubility, perform iterative solubility tests in polar/non-polar solvents .
Advanced Research Questions
Q. How can computational models address gaps in toxicological data for this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to predict acute toxicity and carcinogenicity. Molecular docking studies can assess interactions with cytochrome P450 enzymes or DNA repair proteins. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How to resolve contradictions in stability data across studies?
- Methodological Answer : Design accelerated stability studies under varied conditions (temperature, humidity, light). Use HPLC to track degradation products and NMR to identify structural changes. Compare results with structurally similar amines (e.g., diisopropylamine) to infer reactivity patterns .
Q. What methodologies validate compound purity without reference standards?
- Methodological Answer : Combine orthogonal techniques:
- NMR : Compare integration ratios of proton signals to detect impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
- Elemental Analysis : Verify C/H/N ratios against theoretical values .
Q. How to design a robust experimental framework for studying chiral specificity in biological interactions?
- Methodological Answer : Use enantioselective synthesis (e.g., chiral catalysts) to isolate (S)- and (R)-isomers. Test receptor binding affinity via surface plasmon resonance (SPR) or radioligand assays. Pair with molecular dynamics simulations to analyze stereochemical binding modes .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting classifications of carcinogenicity?
- Methodological Answer : Re-evaluate existing data using IARC criteria (e.g., weight-of-evidence approach). Conduct dose-response studies in mammalian cell lines (e.g., OECD TG 487) and compare with structurally related carcinogens (e.g., benzidine derivatives). Publish findings with transparent hazard classification rationale .
Q. What statistical methods are appropriate for analyzing retention factor (Rf) variability in chromatography?
- Methodological Answer : Apply multivariate regression to correlate Rf values with mobile-phase composition. Use ANOVA to assess inter-laboratory variability. Calibrate instruments with internal standards (e.g., deuterated analogs) to minimize systemic errors .
Methodological Design
Q. How to develop a risk assessment protocol for novel pyrrolidine derivatives?
- Methodological Answer :
Integrate tiered testing:
In silico screening for acute toxicity (e.g., ProTox-II).
In vitro assays (e.g., skin corrosion via OECD TG 439).
Ecotoxicology studies (e.g., Daphnia magna acute toxicity).
Cross-reference results with Safety Data Sheets (SDS) of analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
